molecular formula C12H13N5O B7884758 2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine

Cat. No.: B7884758
M. Wt: 243.26 g/mol
InChI Key: JPYAJXKPGDZAIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are widely used in various fields due to their ability to form inclusion complexes with a variety of guest molecules, enhancing the solubility, stability, and bioavailability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are typically produced through the enzymatic degradation of starch by cyclodextrin glycosyltransferase. The process involves the following steps:

    Starch Liquefaction: Starch is first liquefied by heating in the presence of an acid or enzyme.

    Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins from linear starch chains.

    Purification: The resulting mixture is purified to isolate the desired cyclodextrin.

Industrial Production Methods

In industrial settings, the production of cyclodextrins involves large-scale fermentation processes. The key steps include:

    Fermentation: Starch is fermented using a specific strain of bacteria or fungi that produce cyclodextrin glycosyltransferase.

    Cyclization and Separation: The cyclodextrins are separated from the fermentation broth using techniques such as precipitation, filtration, and chromatography.

    Purification and Drying: The purified cyclodextrins are then dried and packaged for use.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclodextrin derivatives with enhanced properties, such as increased solubility and stability.

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research, including:

    Chemistry: Cyclodextrins are used as catalysts and chiral selectors in chromatography.

    Biology: They are used to enhance the solubility and stability of biological molecules.

    Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability of poorly soluble drugs.

    Industry: They are used in the food and cosmetic industries to encapsulate flavors and fragrances.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the surrounding environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules.

Comparison with Similar Compounds

Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:

    Calixarenes: These are cyclic oligomers of phenol that can also form inclusion complexes.

    Cucurbiturils: These are cyclic oligomers of glycoluril that have a similar ability to encapsulate guest molecules.

    Crown Ethers: These are cyclic compounds that can form complexes with metal ions.

Cyclodextrins are unique in their ability to enhance the solubility and stability of guest molecules, making them highly valuable in various applications.

Properties

IUPAC Name

2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)-1-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c1-8-7-10(18)16-12(14-8)17-11(13)15-9-5-3-2-4-6-9/h2-7H,1H3,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYAJXKPGDZAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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